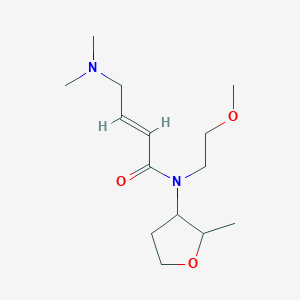
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding triggers the production of interferon, which activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also inhibits the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of interferon and other cytokines that are involved in the immune response. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been found to have low toxicity in animal models, with most side effects being reversible.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has several advantages for lab experiments, including its low toxicity and ability to induce tumor necrosis. However, it can be difficult to work with due to its low solubility in water and other solvents. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also has a short half-life in the body, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. Another area of research is the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Additionally, the development of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide analogs that have improved solubility and longer half-lives in the body could lead to more effective anti-cancer treatments.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide can be synthesized through a multistep process that involves the reaction of 2-methyloxolane-3-carboxylic acid with 2-bromoethanol, followed by the reaction with dimethylamine and but-2-enoyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis through the activation of the immune system and the inhibition of tumor angiogenesis. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12-13(7-10-19-12)16(9-11-18-4)14(17)6-5-8-15(2)3/h5-6,12-13H,7-11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVQULIKCEIJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)N(CCOC)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)
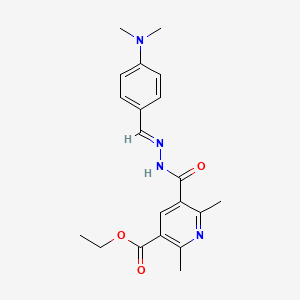

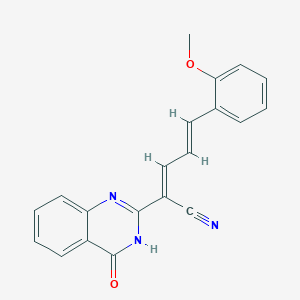
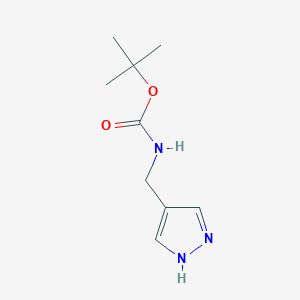
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)

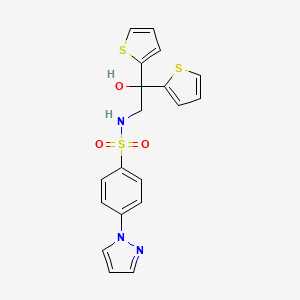
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)
![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)
![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)